2-[2-(3-Bromobenzylidene)hydrazino]-N-(3-bromophenyl)-2-oxoacetamide is a hydrazone derivative containing a 1,2,3-triazole entity. [] It is a synthetic compound primarily investigated for its potential antineoplastic and chemopreventive properties. [] This compound has been studied in the context of cancer research, specifically focusing on its ability to modulate the expression of oncogenes and tumor suppressor genes. []
While the exact mechanism of action of 2-[2-(3-bromobenzylidene)hydrazino]-N-(3-bromophenyl)-2-oxoacetamide is not fully elucidated in the available literature, it has been proposed to exert its antineoplastic and chemopreventive effects by inhibiting protein tyrosine kinases (PTKs). [] PTKs play a crucial role in regulating cell growth, proliferation, and differentiation, and their aberrant activity is implicated in various cancers. [] By inhibiting PTKs, this compound may interfere with the signaling pathways involved in tumor development and progression. []
The primary application explored for 2-[2-(3-bromobenzylidene)hydrazino]-N-(3-bromophenyl)-2-oxoacetamide is in cancer research. [] Specifically, it has been investigated for its potential as an antineoplastic and chemopreventive agent. []
One study investigated the effects of this compound on the expression of the Ha-ras oncogene and p53 tumor suppressor gene in the liver, lungs, bone marrow, and kidney of mice exposed to the carcinogen 7,12-dimethylbenz[a]anthracene (DMBA). [] The study found that 2-[2-(3-bromobenzylidene)hydrazino]-N-(3-bromophenyl)-2-oxoacetamide reduced the DMBA-induced expression of both Ha-ras and p53 genes in most of the examined organs, suggesting a potential to reverse early molecular markers of carcinogenesis. []
CAS No.: 13478-45-0
CAS No.: 4260-20-2
CAS No.: 108347-97-3
CAS No.: 17763-13-2
CAS No.: 10028-14-5